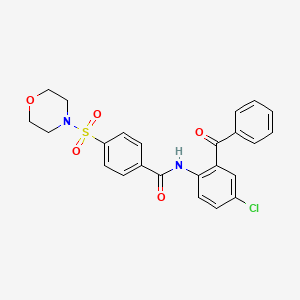

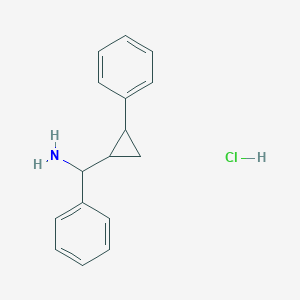

![molecular formula C26H23N5O4 B2576698 2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1184971-79-6](/img/structure/B2576698.png)

2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . For example, N-[4-(4-actophenylamino)-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]benzamide was synthesized using a mixture of N-(4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)benzamide, 4-Aminoacetophenone, and Et3N in toluene .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Potential as Human A3 Adenosine Receptor Antagonists

One of the most significant areas of research involving 1,2,4-triazoloquinoxaline derivatives is their potential as selective human A3 adenosine receptor antagonists. Studies have explored various 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives for their binding activity and selectivity towards the human A3 adenosine receptor. These investigations have yielded compounds with notable potency and selectivity, offering insights into the structural requirements for receptor binding. Such findings are critical for developing new therapeutic agents targeting adenosine receptors, which play a pivotal role in numerous physiological processes and diseases (Catarzi et al., 2005).

Synthesis and Characterization

The synthesis and chemical characterization of triazoloquinoxaline derivatives have been extensively researched. These studies often involve novel synthetic routes to achieve various derivatives, highlighting the versatility of the triazoloquinoxaline scaffold in medicinal chemistry. For instance, the diversified synthesis of triazoloquinoxaline acetamide derivatives demonstrates the scaffold's adaptability for generating structurally varied compounds, which is crucial for exploring pharmacological activities and optimizing drug properties (An et al., 2017).

Anticonvulsant Properties

Research has also delved into the anticonvulsant properties of certain 1,2,4-triazoloquinoxaline derivatives. By synthesizing and evaluating a range of compounds, studies have identified derivatives that exhibit promising anticonvulsant activities. These findings are significant for the development of new antiepileptic drugs, as they contribute to understanding the structural features beneficial for anticonvulsant efficacy (Alswah et al., 2013).

Antidepressant and Antihistaminic Potential

Further investigations into 1,2,4-triazoloquinoxaline derivatives have explored their potential as rapid-onset antidepressants and antihistaminic agents. These studies have assessed the compounds' abilities to bind to adenosine receptors and their effects in behavioral models, providing valuable information for the development of new treatments for depression and allergic conditions. The exploration of these derivatives' pharmacological activities underscores the broad therapeutic potential of the triazoloquinoxaline scaffold (Sarges et al., 1990).

Wirkmechanismus

Target of Action

The primary target of the compound 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .

Mode of Action

The compound 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit processes such as replication and transcription .

Biochemical Pathways

The intercalation of DNA by 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cells . This makes it potentially useful as an anticancer agent .

Pharmacokinetics

In silico admet profiles suggest that it may have good bioavailability

Result of Action

The result of the action of 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide is the inhibition of cell growth and proliferation . This is due to its disruption of DNA replication and transcription through intercalation . It has been found to be particularly potent against the HepG2, HCT116, and MCF-7 cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O4/c1-3-17-12-14-18(15-13-17)35-25-24-29-30(16-23(32)27-20-9-5-7-11-22(20)34-2)26(33)31(24)21-10-6-4-8-19(21)28-25/h4-15H,3,16H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVVWQVVDDXTAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(1-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2576617.png)

![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2576620.png)

![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576622.png)

![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)

![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)